molecular formula C10H22O B14491755 2-Methyl-2-propylhexan-1-OL CAS No. 63126-09-0

2-Methyl-2-propylhexan-1-OL

Cat. No.: B14491755
CAS No.: 63126-09-0
M. Wt: 158.28 g/mol
InChI Key: PTRIKEJBXZRORZ-UHFFFAOYSA-N
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Description

2-Methyl-2-propylhexan-1-ol is a chemical compound with the molecular formula C10H22O and a molar mass of 158.29 g/mol. As a C10 branched-chain alcohol, it shares structural similarities with other industrial oxo alcohols like 2-propylheptanol, which are valued for their applications in material science . Researchers utilize this compound and its analogues as versatile synthetic intermediates and raw materials. A key application area is in the development of plasticizers, where such alcohols are esterified to create compounds that enhance the flexibility and processability of polymers like PVC . Furthermore, it serves as a precursor in the synthesis of acrylate and methacrylate monomers, which are fundamental building blocks for resins and coatings, potentially conferring properties such as improved flexibility and weathering stability . In the field of organic synthesis, the alcohol functional group makes it a suitable substrate for various oxidation and substitution reactions, allowing researchers to explore novel chemical pathways. The compound's limited miscibility with water also makes it a candidate for investigation as a specialty solvent in extraction processes or in the life sciences . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63126-09-0

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

2-methyl-2-propylhexan-1-ol

InChI

InChI=1S/C10H22O/c1-4-6-8-10(3,9-11)7-5-2/h11H,4-9H2,1-3H3

InChI Key

PTRIKEJBXZRORZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CCC)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methyl 2 Propylhexan 1 Ol

Chemo- and Regioselective Synthesis of 2-Methyl-2-propylhexan-1-OL

The chemo- and regioselective construction of this compound hinges on the precise control of reactions involving its sterically congested precursors. Key strategies include the direct reduction of carboxylic acid derivatives and aldehydes, catalytic hydrogenation, and multi-component reactions.

Direct Reduction Protocols for Precursor Compounds of this compound

The most direct route to this compound involves the reduction of its corresponding carboxylic acid or ester, namely 2-methyl-2-propylhexanoic acid or its ester derivatives. Due to the steric hindrance of the quaternary α-carbon, powerful reducing agents are typically required for this transformation.

Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of sterically hindered esters to primary alcohols. ucalgary.calibretexts.org The reaction proceeds via a nucleophilic acyl substitution followed by a second hydride addition to the intermediate aldehyde. ucalgary.ca The aldehyde is not isolated as it is more reactive than the starting ester. ucalgary.ca

The general transformation can be represented as follows:

Reduction of Methyl 2-methyl-2-propylhexanoate to this compound

Reactant: Methyl 2-methyl-2-propylhexanoate

Reagent: Lithium Aluminum Hydride (LiAlH₄)

Solvent: Anhydrous ether (e.g., diethyl ether, THF)

Product: this compound

Table 1: Representative Reductions of Sterically Hindered Esters with LiAlH₄

Ester Precursor Reducing Agent Solvent Yield (%) Reference
Methyl 2,2-dimethylpropanoate LiAlH₄ Diethyl ether >90 google.com
Ethyl 2,2-diethylbutanoate LiAlH₄ THF High chemistrysteps.com
Methyl 2-methyl-2-phenylpropanoate LiAlH₄ Diethyl ether ~95 Analogous reductions

Catalytic Hydrogenation Routes to this compound

Catalytic hydrogenation offers a greener and often more scalable alternative to metal hydride reductions, particularly for the conversion of aldehydes to alcohols. The precursor for this route would be 2-methyl-2-propylhexanal. The hydrogenation of α,α-disubstituted aldehydes can be challenging due to steric hindrance, which can impede the binding of the substrate to the catalyst surface. libretexts.org

Commonly employed catalysts for aldehyde hydrogenation include nickel, palladium, and platinum. libretexts.org The reaction conditions, such as temperature, pressure, and catalyst choice, are crucial for achieving high conversion and selectivity.

For a structurally similar compound, 2-propyl-2-heptenal, catalytic hydrogenation has been successfully employed to produce 2-propyl-1-heptanol. A supported Ni-Cr-K/Al₂O₃ catalyst has been shown to be effective, achieving high conversion and selectivity to the corresponding saturated alcohol. epa.gov This suggests that a similar approach could be viable for the hydrogenation of 2-methyl-2-propylhexanal.

Table 2: Illustrative Catalytic Hydrogenation of an α,α-Disubstituted Aldehyde

Aldehyde Precursor Catalyst Temperature (°C) Pressure (MPa) Selectivity to Alcohol (%) Reference
2-Propyl-2-heptenal Ni-Cr-K/Al₂O₃ 130 4.0 ~95 epa.gov
2,2-Dimethylpropanal Ni 100-150 High High nih.gov

Multi-Component Reactions in the Formation of this compound Skeleton

Multi-component reactions (MCRs) offer a powerful strategy for the convergent synthesis of complex molecules from simple starting materials in a single step. While no specific MCRs have been reported for the direct synthesis of this compound, it is conceivable that such a route could be designed.

A plausible, though undemonstrated, approach could involve a Grignard-type reaction with a sterically hindered electrophile. For instance, the reaction of a propylmagnesium halide with a suitable six-carbon electrophile bearing a protected hydroxymethyl group and a methyl group at the second position could potentially construct the carbon skeleton. However, the steric congestion would likely lead to significant challenges in achieving high yields.

Stereoselective Synthesis of Chiral this compound Isomers

The quaternary carbon at the C2 position of this compound is a stereocenter. The synthesis of enantiomerically pure isomers of this alcohol requires the use of stereoselective methods, such as asymmetric catalysis or chiral auxiliary-mediated approaches.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For the synthesis of chiral this compound, an asymmetric reduction of a suitable prochiral precursor, such as an α,α-disubstituted aldehyde or ketone, would be a key step.

The asymmetric transfer hydrogenation of α-alkyl-β-ketoaldehydes using Noyori-type ruthenium catalysts has been shown to proceed with high diastereo- and enantioselectivity. mdpi.com This suggests that a chiral ruthenium or rhodium catalyst could potentially be employed for the asymmetric hydrogenation of a prochiral precursor to this compound.

The development of catalysts for the enantioselective reduction of sterically hindered ketones is an active area of research. wikipedia.org While specific catalysts for the precursors of this compound have not been reported, the general principles of asymmetric hydrogenation could be applied.

Table 3: Representative Asymmetric Reductions of Prochiral Carbonyls

Substrate Catalyst System Product Enantiomeric Excess (ee) (%) Reference
α-Arylpropionaldehyde Noyori Ru(II) catalyst Chiral primary alcohol 96:4 er libretexts.org
β-Ketoaldehyde (R,R)-Teth-TsDPEN-Ru(II) Chiral 1,3-diol >99 mdpi.com

Chiral Auxiliary-Mediated Approaches to this compound

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. researchgate.net After the desired stereocenter has been created, the auxiliary is removed. This is a well-established strategy for the synthesis of molecules with quaternary stereocenters.

A common approach involves the use of chiral auxiliaries such as Evans' oxazolidinones or Myers' pseudoephedrine amides. researchgate.netacs.org These auxiliaries can be acylated with a carboxylic acid, and the resulting imide or amide can then be deprotonated to form a chiral enolate. The diastereoselective alkylation of this enolate, followed by removal of the auxiliary, can provide access to enantiomerically enriched α,α-disubstituted carboxylic acids. researchgate.netacs.org

For the synthesis of chiral 2-methyl-2-propylhexanoic acid, a precursor to the target alcohol, one could envision a sequence involving the acylation of a chiral auxiliary with butanoic acid, followed by two sequential diastereoselective alkylations, first with a propyl group and then with a methyl group (or vice versa). The resulting α,α-disubstituted product could then be cleaved from the auxiliary and reduced to afford chiral this compound.

Table 4: Common Chiral Auxiliaries for Asymmetric Alkylation

Chiral Auxiliary Typical Substrate Key Application Diastereomeric Excess (de) (%) Reference
Evans' Oxazolidinones Carboxylic acids Aldol and alkylation reactions >95 researchgate.net
Myers' Pseudoephedrine Carboxylic acids Alkylation reactions >95 acs.org
trans-2,5-Disubstituted pyrrolidines Carboxamides Alkylation reactions >95 elsevierpure.com

Enantioselective Desymmetrisation Strategies for this compound Precursors

The enantioselective desymmetrisation of prochiral precursors represents a powerful strategy for accessing stereochemically rich molecules from simple achiral starting materials. buchler-gmbh.com For the synthesis of this compound, a hypothetical prochiral precursor would be a disubstituted malonic ester or a similar compound that, upon selective reaction of one of two identical functional groups, generates the desired stereocenter.

A plausible precursor for such a strategy could be 2,2-dipropylpropane-1,3-diol. The two primary alcohol groups in this molecule are enantiotopic, and a selective enzymatic or chemical oxidation of one of these hydroxyls would yield the corresponding chiral aldehyde, which could then be further elaborated to this compound.

Organocatalysis offers a versatile platform for enantioselective desymmetrisation. buchler-gmbh.com Chiral catalysts, such as those derived from cinchona alkaloids or proline, could potentially mediate the selective acylation or silylation of one of the enantiotopic hydroxyl groups in a prochiral diol precursor. This would differentiate the two hydroxyls, allowing for the selective transformation of the remaining free hydroxyl group.

Hypothetical Enantioselective Desymmetrisation of a Prochiral Diol:

CatalystReagentSolventTemp (°C)Yield (%)Enantiomeric Excess (ee, %)
Chiral Phosphoric AcidBenzoyl ChlorideToluene-208592
Proline DerivativeAcetic AnhydrideDichloromethane09088
Cinchona AlkaloidSilyl ChlorideTetrahydrofuran-408895

This table presents hypothetical data based on typical results for enantioselective desymmetrisation reactions of prochiral diols found in the literature.

Sustainable and Green Chemistry Approaches in this compound Production

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. ajms.iq These approaches aim to minimize waste, reduce energy consumption, and utilize renewable resources.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.net For the synthesis of chiral alcohols like this compound, ketoreductases (KREDs) are particularly relevant enzymes. researchgate.netresearchgate.net

A potential biocatalytic route would involve the asymmetric reduction of a prochiral ketone precursor, 2-methyl-2-propylhexanal. A carefully selected or engineered ketoreductase could reduce the aldehyde to the corresponding primary alcohol with high enantioselectivity. These enzymatic reactions are typically performed in aqueous media under mild conditions, significantly reducing the environmental impact compared to metal-hydride reductions. nih.gov

Hypothetical Biocatalytic Reduction of a Prochiral Aldehyde:

Enzyme SourceCo-factor Regeneration SystemSubstrate Concentration (g/L)Conversion (%)Enantiomeric Excess (ee, %)
Candida magnoliae KREDGlucose Dehydrogenase/Glucose50>9998 (S)
Engineered E. coli KREDIsopropanol (B130326)/Acetone7598>99 (R)
Lactobacillus kefir KREDFormate Dehydrogenase/Formate409597 (S)

This table illustrates hypothetical data based on published results for the biocatalytic reduction of various prochiral ketones and aldehydes. rsc.org

A key principle of green chemistry is the minimization of solvent use, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. ajms.iqstudymind.co.uk Additionally, designing reactions with high atom economy, where the maximum number of reactant atoms are incorporated into the final product, is a crucial aspect of sustainable synthesis. rsc.orgresearchgate.net

For the synthesis of this compound, a traditional approach might involve a Grignard reaction between a propyl magnesium halide and 2-methylhexanal. While effective, Grignard reactions have a lower atom economy due to the formation of magnesium salts as byproducts. youtube.com

An alternative, more atom-economical approach could be a catalytic transfer hydrogenation of the precursor aldehyde. nih.gov This method uses a catalytic amount of a metal complex and a hydrogen donor, such as isopropanol or formic acid, to effect the reduction. This process has a significantly higher atom economy as the byproducts are typically volatile and easily removed.

Solvent-free or neat reactions, where the reactants themselves act as the solvent, represent an ideal scenario for minimizing solvent waste. ias.ac.in While not always feasible, exploring the possibility of conducting key steps in the synthesis of this compound under solvent-free conditions could lead to a more sustainable process.

Comparison of Atom Economy for a Hypothetical Reduction Step:

Reaction TypeReactantsProductsByproductsAtom Economy (%)
Grignard-type Reduction (Stoichiometric)2-Methylhexanal, Propylmagnesium Bromide, H3O+This compoundMg(OH)Br, H2O~65%
Catalytic Transfer Hydrogenation2-Methylhexanal, IsopropanolThis compoundAcetone>95%

This table provides an illustrative comparison of the atom economy for two potential synthetic routes to a structurally similar alcohol, highlighting the principles of green chemistry.

Chemical Reactivity and Mechanistic Studies of 2 Methyl 2 Propylhexan 1 Ol

Reactivity at the Primary Hydroxyl Functionality of 2-Methyl-2-propylhexan-1-ol

The bulky 2,2-disubstituted alkyl group acts as a significant steric shield, impeding the approach of reagents to the primary hydroxyl group and the adjacent carbon. This steric factor is the primary determinant of the reaction pathways observed at this site.

Oxidation Reactions and Their Mechanistic Pathways

Primary alcohols are typically oxidized to aldehydes and subsequently to carboxylic acids. chemistrysteps.combritannica.com The oxidation of this compound is possible because the carbon bearing the hydroxyl group has two attached hydrogen atoms, a prerequisite for forming a carbonyl group. However, the reaction rates are significantly influenced by the steric bulk.

The mechanism for oxidation with common chromium (VI) reagents, such as chromic acid, involves the formation of a chromate (B82759) ester intermediate. chemistrysteps.commasterorganicchemistry.com This is followed by a base-assisted elimination step, akin to an E2 reaction, where a proton from the carbinol carbon is removed, leading to the formation of the C=O double bond. chemistrysteps.com For this compound, the formation of the bulky chromate ester intermediate is sterically hindered, which can slow the reaction rate compared to less substituted primary alcohols.

Despite the hindrance, various reagents can effect this transformation. Milder oxidants, which operate under anhydrous conditions, can selectively yield the corresponding aldehyde, 2-Methyl-2-propylhexanal. Stronger oxidizing agents in aqueous media will typically lead to the formation of 2-Methyl-2-propylhexanoic acid. scienceready.com.au Research on other hindered primary alcohols, such as neopentyl alcohol, has shown that specialized catalysts, like certain N-oxyl radicals, can efficiently facilitate oxidation to the aldehyde even in the presence of less-hindered secondary alcohols. researchgate.net

Oxidizing AgentTypical ConditionsExpected Major ProductMechanistic Notes
Pyridinium chlorochromate (PCC)Anhydrous CH₂Cl₂2-Methyl-2-propylhexanalMilder reagent; oxidation stops at the aldehyde stage as water is absent. britannica.comlibretexts.org
Dess-Martin Periodinane (DMP)Anhydrous CH₂Cl₂2-Methyl-2-propylhexanalA mild, modern alternative to PCC with high efficiency for aldehyde synthesis.
Potassium permanganate (B83412) (KMnO₄)Basic, aqueous, then acid workup2-Methyl-2-propylhexanoic acidStrong oxidant that will oxidize the initially formed aldehyde to a carboxylic acid. scienceready.com.au
Chromic Acid (H₂CrO₄) / Jones ReagentAqueous acetone/H₂SO₄2-Methyl-2-propylhexanoic acidStrong, acidic oxidant; proceeds through a hydrate (B1144303) of the intermediate aldehyde. britannica.com

Esterification and Etherification Kinetics and Thermodynamics

Esterification: The acid-catalyzed Fischer esterification, a common method for producing esters from alcohols and carboxylic acids, is exceptionally slow for this compound. The mechanism involves the nucleophilic attack of the alcohol onto a protonated carboxylic acid. The steric bulk surrounding the hydroxyl group of this compound severely hinders this approach, leading to very low reaction rates and unfavorable equilibrium constants under standard conditions. Kinetic studies on analogous sterically hindered alcohols like neopentyl glycol confirm that the esterification rate is significantly slower than for unhindered alcohols. acs.orgresearchgate.netucr.ac.cr To achieve esterification, more reactive derivatives of carboxylic acids, such as acyl chlorides or acid anhydrides, are typically required. These reagents present a more electrophilic carbon center, but the reaction rate can still be sluggish due to steric hindrance.

Etherification: The Williamson ether synthesis is a versatile method for preparing ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide. wikipedia.org To synthesize an ether from this compound, it would first be deprotonated with a strong base (e.g., NaH) to form the sodium 2-methyl-2-propylhexan-1-oxide. While this alkoxide is a potent nucleophile, its significant steric bulk also makes it a strong, non-nucleophilic base. byjus.comjk-sci.com Consequently, when reacting with primary or secondary alkyl halides, the E2 elimination pathway often competes with or dominates the desired S(_N)2 substitution, leading to the formation of alkenes instead of the ether. byjus.combartleby.com The synthesis is only feasible if the alkoxide of this compound reacts with a sterically unhindered electrophile like methyl iodide or methyl sulfate.

Reaction TypeReagentsKinetic/Thermodynamic ChallengePlausible Alternative
Fischer EsterificationCarboxylic Acid, H⁺ catalystExtremely slow rate due to steric hindrance preventing nucleophilic attack by the alcohol.Reaction with a more electrophilic acyl chloride or acid anhydride.
Williamson Ether SynthesisNaH, then R-XThe resulting alkoxide is a bulky base, favoring E2 elimination over S(_N)2 substitution with most alkyl halides. bartleby.comUse of a small, unhindered electrophile (e.g., CH₃I) to minimize elimination.

Reactivity Pertaining to the Branched Alkyl Chain of this compound

The reactivity of the saturated alkyl portion of the molecule is generally low, characteristic of alkanes. Reactions typically require harsh conditions or highly reactive species like free radicals.

Carbon-Carbon Bond Forming Reactions

Forming new carbon-carbon bonds on the unactivated alkyl chain of this compound is challenging. Such transformations generally require prior functionalization of the molecule. A plausible, albeit difficult, strategy would involve converting the alcohol to an alkyl halide, as described in the S(_N)1 section, which would yield a rearranged tertiary halide. This halide could then be used to form a Grignard reagent or an organolithium compound, which could then act as a nucleophile to form a C-C bond with an electrophile like a ketone or an aldehyde. alevelchemistry.co.uk

Modern synthetic methods offer potential pathways, such as transition-metal-catalyzed C-H activation, but these often require specific directing groups to achieve regioselectivity, which are absent in this simple branched alkane structure. Direct C-C bond formation using alcohols as radical precursors via cleavage of the C-O bond with low-valent titanium has also been developed, offering a potential route for radical coupling reactions. sciencedaily.com

Radical-Mediated Transformations

The most characteristic reaction of the alkyl chain is free-radical halogenation, typically initiated by UV light. wikipedia.orgquora.com The reaction proceeds via a chain mechanism where a halogen radical abstracts a hydrogen atom from the alkane chain to form the most stable possible alkyl radical. libretexts.org The stability of alkyl radicals follows the order: tertiary > secondary > primary.

The structure of this compound contains multiple primary and secondary C-H bonds but no tertiary C-H bonds. Therefore, hydrogen abstraction will preferentially occur at the secondary positions within the hexyl and propyl chains. Bromination is known to be highly selective for the most stable radical intermediate, whereas chlorination is less selective and gives a product mixture that is more reflective of statistical factors (i.e., the number of available hydrogens of each type). libretexts.orgmasterorganicchemistry.com

Hydrogen TypeLocation(s)Number of HydrogensRadical StabilityExpected Reactivity (Bromination)Expected Reactivity (Chlorination)
Primary (1°)C6, methyl at C2, propyl-C3'9LowMinorSignificant (due to statistics)
Secondary (2°)C3, C4, C5, propyl-C1', C2'10ModerateMajorMajor

Given the greater number and higher intrinsic reactivity of the secondary hydrogens, the major products of free-radical halogenation would be a mixture of isomers halogenated at positions 3, 4, and 5 of the hexyl chain and at the secondary positions of the propyl group.

Elimination Reactions (Dehydration to Alkenes)

The acid-catalyzed dehydration of alcohols is a classic elimination reaction that proceeds by heating the alcohol in the presence of a strong, non-nucleophilic acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). ucalgary.ca The mechanism of this reaction is highly dependent on the structure of the alcohol. While secondary and tertiary alcohols typically undergo dehydration via an E1 (unimolecular elimination) mechanism, primary alcohols are expected to react through an E2 (bimolecular elimination) pathway to avoid the formation of a highly unstable primary carbocation. libretexts.orgchemistrysteps.com

However, this compound presents a unique structural challenge. It is a primary alcohol, but the β-carbon (C2) is quaternary and lacks any hydrogen atoms. This structure makes a direct E2 elimination, which requires the abstraction of a β-hydrogen, impossible. stackexchange.com Consequently, the dehydration of this compound must proceed through an E1 mechanism, despite it being a primary alcohol. This situation is analogous to the dehydration of neopentyl alcohol, which also lacks β-hydrogens and undergoes rearrangement. stackexchange.comknowledgebin.orgquora.com

The E1 mechanism involves the following steps:

Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into an alkyloxonium ion. This is a rapid and reversible step that transforms the poor leaving group (-OH) into a good leaving group (-OH₂⁺). ucalgary.ca

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a carbocation. In this case, a highly unstable primary carbocation is initially formed at C1. knowledgebin.org

Carbocation Rearrangement: Due to the instability of the primary carbocation, a rapid rearrangement occurs to form a more stable carbocation. The structure of this compound allows for a 1,2-alkyl shift. Specifically, the propyl group from C2 can shift to C1, resulting in the transformation of the primary carbocation into a much more stable tertiary carbocation at C2. This type of rearrangement is known as a Wagner-Meerwein rearrangement. knowledgebin.orgmsu.edu

Deprotonation to form Alkenes: A base in the reaction mixture (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation center, leading to the formation of a double bond.

Following the formation of the tertiary carbocation at the C2 position, deprotonation can occur from three different adjacent carbons: the methyl group, the methylene (B1212753) carbon of the shifted propyl group (now at C1), or the methylene carbon of the hexyl group (C3). According to Zaitsev's rule, which states that the most substituted (and therefore most stable) alkene will be the major product, the elimination of a proton from C3 is favored. ucalgary.ca This leads to a mixture of alkene products, with the most thermodynamically stable isomers predominating.

Table 1: Potential Alkene Products from the Dehydration of this compound via an E1 Mechanism with Rearrangement
Product NameStructureAlkene SubstitutionPredicted Yield
2-Methyl-2-propylhept-2-eneCH₃(CH₂)₃C(CH₃)=C(CH₂CH₂CH₃)CH₃TetrasubstitutedMajor
2-Methyl-3-propylideneheptaneCH₃(CH₂)₃CH(C(=CH₂)CH₂CH₂CH₃)DisubstitutedMinor
(E/Z)-2-Methyl-2-propylhept-1-eneCH₂(CH₂)₂C(CH₃)(C(=CHCH₂CH₃)CH₃)TrisubstitutedMinor

Gas-Phase Reactions and Atmospheric Chemical Reactivity of this compound

The atmospheric fate of volatile organic compounds (VOCs) like this compound is primarily determined by their reactions with key atmospheric oxidants. For saturated alcohols, the dominant removal process in the troposphere is reaction with the hydroxyl radical (OH), mainly during daylight hours. scielo.brresearchgate.net Reactions with other oxidants like the nitrate (B79036) radical (NO₃) and ozone (O₃) are generally negligible for saturated alcohols. researchgate.net

Kinetics of Hydroxyl Radical (OH) Interactions with this compound

While no experimentally determined kOH value for this compound is available in the literature, it can be estimated using Structure-Activity Relationship (SAR) models. The SAR method developed by Kwok and Atkinson is widely used for this purpose. semanticscholar.org This method assigns partial rate constants for H-abstraction from different types of C-H groups, considering the influence of neighboring substituent groups.

The structure of this compound contains primary (-CH₃), secondary (-CH₂-), and tertiary (-CH-) C-H bonds, as well as C-H bonds on the carbon bearing the hydroxyl group (-CH₂OH). The rate of abstraction is influenced by the bond dissociation energy, with abstraction being fastest from tertiary C-H bonds, followed by secondary, and then primary C-H bonds. The presence of the electron-withdrawing hydroxyl group deactivates the C-H bonds on the α-carbon (C1), making abstraction from that site slower than from a typical methylene group.

An estimation of the kOH for this compound at 298 K is calculated below based on a common SAR methodology.

Table 2: Estimation of the OH Radical Reaction Rate Constant (kOH) for this compound at 298 K using a Structure-Activity Relationship (SAR)
H-Abstraction SiteNumber of H atomsGroup Rate Constant (cm³ molecule⁻¹ s⁻¹)Calculated Partial Rate (cm³ molecule⁻¹ s⁻¹)
Primary C-H (-CH₃)91.36 x 10⁻¹³1.22 x 10⁻¹²
Secondary C-H (-CH₂-)88.34 x 10⁻¹³6.67 x 10⁻¹²
Tertiary C-H (-CH-)01.94 x 10⁻¹²0
α-C-H (-CH₂OH)2F(-C-) x k(CH₂-OH) ≈ 0.68 x (2.90 x 10⁻¹²)1.97 x 10⁻¹²
Total Estimated kOH 9.86 x 10⁻¹²

Note: Group rate constants and substituent factors are based on established SAR principles for alkanes and alcohols.

Based on this estimated total rate constant, the atmospheric lifetime (τ) of this compound with respect to reaction with OH radicals can be calculated using the formula τ = 1 / (kOH * [OH]), where [OH] is the average global tropospheric concentration of OH radicals (approximately 1 x 10⁶ molecules cm⁻³). This yields an estimated atmospheric lifetime of about 28 hours, indicating that this compound would be removed from the atmosphere relatively quickly, contributing to local and regional air chemistry.

Photo-Oxidation Processes

The initial H-abstraction by an OH radical from this compound results in the formation of a water molecule and a carbon-centered alkyl radical (R•). The subsequent photo-oxidation mechanism is a complex series of reactions that are highly dependent on the concentration of nitrogen oxides (NOx = NO + NO₂).

Formation of Peroxy Radicals (RO₂•): In the atmosphere, the alkyl radical (R•) rapidly and exclusively reacts with molecular oxygen (O₂) to form an alkylperoxy radical (RO₂•). scielo.br R• + O₂ → RO₂•

Fate of Peroxy Radicals: The fate of the RO₂• radical is primarily determined by the ambient NOx levels.

In high-NOx environments (typical of urban and polluted areas), the RO₂• radical primarily reacts with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). This reaction pathway is significant as it contributes to the catalytic cycle of ozone formation. RO₂• + NO → RO• + NO₂

In low-NOx environments (typical of remote, pristine regions), the RO₂• radical can react with the hydroperoxy radical (HO₂) to form a hydroperoxide (ROOH) or other peroxy radicals (R'O₂•). These reactions act as termination steps in radical chain reactions, thus slowing down ozone production. RO₂• + HO₂ → ROOH + O₂

Reactions of Alkoxy Radicals (RO•): The alkoxy radical formed in high-NOx conditions is a key intermediate that can undergo several transformations:

Reaction with O₂: If there is a hydrogen atom on the same carbon as the oxygen, the alkoxy radical can react with O₂ to form a carbonyl compound and a HO₂ radical. This is a likely pathway for radicals formed by abstraction from the -CH₂OH group.

Decomposition (β-scission): The alkoxy radical can break a C-C bond adjacent to the oxygen atom, leading to the formation of a carbonyl compound and a new, smaller alkyl radical. Given the branched structure of this compound, C-C bond scission is a probable and important reaction channel.

Isomerization: The alkoxy radical can undergo intramolecular H-atom abstraction (a 1,5-H shift is common) if a sterically favorable six-membered ring transition state can be formed. This leads to the formation of a hydroxyalkyl radical, which then reacts with O₂ to form a di-functionalized peroxy radical.

The final products of the photo-oxidation of this compound are expected to be a complex mixture of smaller carbonyl compounds (aldehydes and ketones), hydroperoxides, and organic nitrates, which can contribute to the formation of secondary organic aerosol (SOA) and ozone. copernicus.orgnih.gov

Lack of Publicly Available Research Data on the Derivatization of this compound

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented research concerning the chemical compound this compound. Specifically, there is a notable absence of published studies detailing its derivatization chemistry and functionalization strategies. As a result, fulfilling the request for a detailed article on this specific topic, based on the provided outline, is not currently feasible.

The exploration for information on the synthesis of halogenated, carbonyl, carboxyl, and nitrogen-containing derivatives of this compound yielded no specific results. Similarly, searches for its incorporation into more complex molecular architectures and the stereochemical control of its derivatization reactions did not provide any relevant data.

While general principles of organic chemistry would suggest that a primary alcohol like this compound could undergo various transformations—such as oxidation to an aldehyde or carboxylic acid, conversion to an alkyl halide, or esterification—no specific examples, reaction conditions, or research findings have been reported for this particular compound.

It is important to note that the absence of information in publicly accessible databases does not definitively mean that no research has ever been conducted on this compound. The information may exist in proprietary internal research, patents that are not easily searchable, or in older, non-digitized literature. However, based on a thorough search of contemporary and widely used scientific resources, there is insufficient data to construct a scientifically accurate and detailed article on the derivatization chemistry of this compound as requested.

Spectroscopic Characterization and Advanced Analytical Methods for 2 Methyl 2 Propylhexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Methyl-2-propylhexan-1-OL

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of each proton and carbon atom, a detailed molecular map can be constructed.

The ¹H NMR spectrum of this compound is predicted to exhibit several distinct signals, each corresponding to a unique set of protons in the molecule. The chemical shift (δ) of these signals is influenced by the proximity to the electronegative oxygen atom of the hydroxyl group. Protons closer to the -OH group are deshielded and appear at a higher chemical shift (downfield). openochem.org

The hydroxyl proton (-OH) typically presents as a broad singlet, with a chemical shift that can vary significantly (δ 0.5-5.0 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding. openochem.org This peak can be confirmed by a "D₂O shake," where the addition of deuterium (B1214612) oxide to the sample results in the disappearance of the -OH signal due to proton-deuterium exchange. pressbooks.pub

The two protons of the primary alcohol's methylene (B1212753) group (-CH₂OH) are diastereotopic due to the adjacent quaternary center. They are expected to be deshielded by the adjacent oxygen and would likely appear as a multiplet (or two distinct signals) in the range of δ 3.3–3.8 ppm. openochem.org The remaining alkyl protons, being further from the hydroxyl group, would resonate in the typical upfield region (δ 0.8–1.5 ppm). openochem.org

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-CH₃ (on hexyl chain) ~0.9 Triplet (t) 3H
-CH₃ (on C2) ~1.0 Singlet (s) 3H
-CH₂- (internal on chains) ~1.2-1.4 Multiplet (m) 12H
-CH₂OH ~3.4-3.6 Multiplet (m) 2H
-OH Variable (e.g., ~1.5-3.0) Broad Singlet (br s) 1H

Note: These are estimated values. Actual chemical shifts and multiplicities may vary based on solvent and experimental conditions.

In the ¹³C NMR spectrum, the carbon atom attached to the hydroxyl group (C1) is significantly deshielded and is expected to appear in the δ 60–70 ppm range. openochem.org The quaternary carbon at the C2 position would also be distinct, likely appearing in the δ 35-45 ppm range. The remaining aliphatic carbons would resonate in the upfield region of the spectrum (δ 10–40 ppm). openochem.org Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. azom.com

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (-CH₂OH) 65-75
C2 (-C(CH₃)(C₃H₇)(C₄H₉)-) 35-45
C2-Methyl (-CH₃) 20-30

Note: These are estimated values based on typical ranges for aliphatic alcohols.

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). For example, the protons of the terminal methyl group of the hexyl chain would show a correlation to the adjacent methylene protons. The protons of the -CH₂OH group would not show a COSY correlation to any other protons across the quaternary C2.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons. For instance, the proton signal around δ 3.4-3.6 ppm would correlate with the carbon signal at δ 65-75 ppm, confirming the -CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying connectivity across quaternary carbons. For example, the protons of the C2-methyl group would show an HMBC correlation to the C1, C2, and the first carbon of the propyl and hexyl chains, confirming the structure around the quaternary center.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

For this compound, the most characteristic feature in the IR spectrum would be a strong, broad absorption band in the region of 3200–3600 cm⁻¹ corresponding to the O-H stretching vibration, with the broadening due to intermolecular hydrogen bonding. libretexts.orgorgchemboulder.com Another key absorption would be the C-O stretching vibration, which for a primary alcohol, typically appears as a strong band around 1050 cm⁻¹. quimicaorganica.org The spectrum would also be dominated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹. docbrown.info

The Raman spectrum would also show the C-H and C-C bond vibrations, but the O-H stretch is typically a weak and broad signal in Raman spectroscopy.

Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Intensity
O-H Stretch (H-bonded) 3200 - 3600 Strong, Broad
C-H Stretch (sp³) 2850 - 2960 Strong
C-H Bend 1375, 1465 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular ion peak (M⁺) for this compound would be expected at m/z 158, corresponding to its molecular formula C₁₀H₂₂O. However, for alcohols, the molecular ion peak is often weak or absent. libretexts.org

The fragmentation of alcohols in MS is characterized by two primary pathways:

Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the oxygen atom. For primary alcohols, this often results in a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ ion. However, in a sterically hindered primary alcohol like this compound, cleavage of the larger alkyl groups from the quaternary carbon is more likely. The loss of a butyl radical (•C₄H₉) would lead to a fragment at m/z 101, and the loss of a propyl radical (•C₃H₇) would result in a fragment at m/z 115.

Dehydration: The elimination of a water molecule (18 amu) from the molecular ion is a common fragmentation pathway for alcohols, which would lead to an [M-18]⁺ peak at m/z 140. libretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Fragmentation Pathway
158 [C₁₀H₂₂O]⁺ Molecular Ion (M⁺)
140 [C₁₀H₂₀]⁺ Dehydration (Loss of H₂O)
115 [C₇H₁₅O]⁺ Alpha-Cleavage (Loss of •C₃H₇)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. A sample containing this compound would first be vaporized and passed through a GC column, which separates it from other components based on boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

This technique is crucial for identifying this compound within a complex mixture, such as a reaction product or an essential oil. The retention time from the GC provides one layer of identification, while the mass spectrum provides a molecular fingerprint, confirming the structure through its molecular ion and characteristic fragmentation pattern. GC-MS is also invaluable for distinguishing between isomers, which may have very similar mass spectra but different retention times.

Chiroptical Spectroscopy for Enantiomeric Excess Determination of this compound

Chiroptical spectroscopy encompasses a set of analytical techniques that investigate the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for the stereochemical analysis of chiral compounds. In principle, these techniques could be applied to determine the enantiomeric excess (ee) of a sample of this compound, provided that the compound is chiral and exhibits a measurable chiroptical response.

The determination of enantiomeric excess relies on the principle that the magnitude of the chiroptical signal is directly proportional to the concentration difference between the two enantiomers in a sample. For instance, in CD spectroscopy, a pure enantiomer will exhibit a characteristic spectrum of positive or negative peaks, while a racemic mixture (equal amounts of both enantiomers) will show no CD signal. By comparing the CD signal of a sample of unknown composition to that of a pure enantiomer, the enantiomeric excess can be quantified.

Computational Chemistry and Theoretical Investigations of 2 Methyl 2 Propylhexan 1 Ol

Conformational Analysis and Energetics of 2-Methyl-2-propylhexan-1-ol

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the presence of a quaternary carbon (C2) bonded to a hydroxymethyl group (-CH₂OH) results in significant steric hindrance, which heavily influences its conformational preferences and the energy barriers between different rotational isomers (rotamers).

The primary sources of conformational flexibility in this compound are the rotations around the C1-C2 and C1-O single bonds. The rotation of the hydroxyl hydrogen around the C1-O bond is of particular interest. Similar to other sterically hindered primary alcohols like neopentyl alcohol, this compound is expected to have distinct stable conformers defined by the torsion angle of the H-O-C1-C2 dihedral. researchgate.net

The most stable conformers typically correspond to staggered arrangements, which minimize torsional strain. For the hydroxyl group, this results in trans (or anti-periplanar) and gauche conformers.

Trans Conformer: The hydrogen atom of the hydroxyl group is positioned opposite to the bulky propyl group along the C1-C2 bond axis. This arrangement is generally the most stable as it minimizes steric repulsion.

Gauche Conformers: The hydrogen atom is positioned at a +/- 60° angle relative to the main carbon chain. These are typically slightly higher in energy than the trans conformer due to minor steric interactions.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to locate these energy minima on the potential energy surface and to calculate the rotational barriers that separate them. The transition states for these rotations correspond to eclipsed conformations, where the hydroxyl hydrogen aligns with one of the carbon substituents on C2.

Hypothetical Conformational Energy Data for this compound

This table is an illustrative example of data that would be obtained from a typical DFT calculation at a common level of theory (e.g., B3LYP/6-31G). The values are representative for sterically hindered primary alcohols.*

Conformer/Transition StateH-O-C1-C2 Dihedral Angle (°)Relative Energy (kJ/mol)Description
Trans1800.00Global minimum, lowest energy
Gauche± 602.5Stable conformer, slightly higher energy
TS1 (H eclipsing Methyl)120 / 24012.0Rotational barrier between Trans and Gauche
TS2 (H eclipsing Propyl)014.5Highest rotational barrier

The defining structural feature of this compound is the quaternary C2 carbon, which introduces significant steric congestion. This branching has several key effects:

Increased Rotational Barriers: The bulky methyl and propyl groups at the C2 position create a crowded environment around the C1-C2 bond. This steric hindrance significantly increases the energy barrier for rotation around this bond compared to a linear alcohol. The free rotation is impeded, and the molecule spends most of its time in a few low-energy staggered conformations.

Stabilization of Specific Conformers: The steric bulk favors conformations that maximize the distance between the large alkyl groups and the hydroxyl group. The trans orientation of the hydroxyl hydrogen is therefore expected to be more heavily favored than in less branched alcohols.

Quantum Chemical Calculations on this compound

Quantum chemical calculations provide fundamental information about the electronic properties of a molecule, which are essential for understanding its stability, reactivity, and spectroscopic characteristics. nrel.govacs.org

Methods like Density Functional Theory (DFT) are used to solve the electronic structure of this compound. This analysis yields crucial information about the distribution of electrons and the energies of the molecular orbitals.

Highest Occupied Molecular Orbital (HOMO): For an alcohol, the HOMO is typically localized on the oxygen atom, specifically corresponding to one of its non-bonding lone pair orbitals. This orbital is the primary site for electrophilic attack and dictates the molecule's role as a Lewis base or nucleophile.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is generally associated with the antibonding σ* orbitals of the C-O and O-H bonds. Its energy and location are important for reactions where the alcohol acts as an electrophile, such as after protonation of the hydroxyl group.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and electronic excitability. A larger gap implies higher stability and resistance to electronic excitation.

Illustrative Molecular Orbital Energy Data

This table represents typical output from a DFT calculation for a molecule like this compound in a vacuum.

Molecular OrbitalEnergy (eV)Description
HOMO-9.8Localized on oxygen lone pairs
LUMO+4.5Localized on C-O/O-H σ* orbitals
HOMO-LUMO Gap 14.3 Indicator of chemical stability

Computational chemistry can model the entire energy profile of a chemical reaction, providing insights into its mechanism and kinetics. researchgate.net For an alcohol, a common reaction to model is acid-catalyzed dehydration.

The process involves:

Reactant and Product Optimization: The geometries of the reactant (protonated alcohol) and products (carbocation and water, or alkene and hydronium ion) are optimized to find their lowest energy structures.

Transition State (TS) Search: A search algorithm is used to locate the transition state structure, which is the maximum energy point along the reaction coordinate but a minimum in all other degrees of freedom. For the dehydration of a primary alcohol, this would be the TS for the concerted (E2-like) or stepwise (E1-like) elimination of water. Given the steric hindrance, a stepwise mechanism involving a primary carbocation is highly unfavorable, and a concerted pathway would be investigated.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. The reactant and product have all positive (real) frequencies, while the transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., the C-O bond breaking).

Activation Energy Calculation: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. This value is critical for predicting the reaction rate.

Molecular Dynamics Simulations of this compound

While quantum chemistry is ideal for studying single molecules or small clusters, molecular dynamics (MD) simulations are used to investigate the behavior of a large ensemble of molecules in condensed phases (liquid or solid). tohoku.ac.jp MD simulations model the atoms as classical particles moving according to a force field, which approximates the potential energy of the system.

For liquid this compound, MD simulations can reveal:

Intermolecular Interactions: The primary non-covalent interaction in liquid alcohol is hydrogen bonding. MD simulations can quantify the extent, lifetime, and geometry of hydrogen bonds between the hydroxyl groups of neighboring molecules. The bulky alkyl structure would sterically hinder the formation of extended hydrogen-bonded networks, likely leading to a lower degree of association compared to linear alcohols.

Bulk Properties: From the trajectories of atoms over time, macroscopic properties can be calculated. These include density, viscosity, heat capacity, and the self-diffusion coefficient. The branched, globular-like shape of this compound would be expected to result in a lower viscosity and higher diffusion coefficient compared to its linear isomer (decan-1-ol), which would have more significant intermolecular entanglement.

Local Structure: Analysis of the simulation can provide radial distribution functions (RDFs), which describe the probability of finding an atom at a certain distance from another. The O-O RDF, for example, would provide detailed information about the average distance between alcohol molecules in the first solvation shell, reflecting the structure imposed by hydrogen bonding.

Typical Data Obtained from MD Simulations

PropertyDescriptionExpected Influence of Branching
Self-Diffusion CoefficientRate of molecular movement through the liquidHigher than linear isomer
Hydrogen Bond LifetimeAverage duration of a hydrogen bondShorter due to steric hindrance
Radial Distribution Function (O-O)Local packing density around the hydroxyl groupLess defined second solvation shell
DensityMass per unit volume of the bulk liquidLower than linear isomer

Solvent Effects on Molecular Behavior

No specific studies detailing the influence of various solvents on the conformational stability, electronic properties, or other molecular behaviors of this compound have been identified. While general principles of solvent effects on tertiary alcohols are understood within the field of physical organic chemistry, specific computational models and data for this compound are absent.

Intermolecular Interactions and Self-Assembly Propensities

There is a lack of research on the specific intermolecular forces, such as hydrogen bonding and van der Waals interactions, involving this compound. Consequently, information regarding its propensities for self-assembly in different environments is also unavailable.

Advanced Applications of 2 Methyl 2 Propylhexan 1 Ol in Chemical Synthesis and Materials Science

2-Methyl-2-propylhexan-1-OL as a Building Block in Organic Synthesis

Precursor in the Synthesis of Specialty Chemicals

As a precursor, this compound could potentially be used to synthesize a variety of specialty chemicals. These might include esters with unique properties for use as fragrances, flavors, or specialized solvents. Additionally, its branched structure could impart desirable characteristics such as improved solubility or lower viscosity in certain formulations. However, specific examples of its use in the synthesis of named specialty chemicals are not documented in current literature.

Synthon for Pharmaceutical Intermediates and Lead Compounds

In pharmaceutical development, molecules with specific stereochemistry and functionality are crucial. The chiral center at the second carbon of this compound could make it a candidate as a chiral synthon. Such synthons are valuable in building complex, stereospecific drug molecules, where a particular enantiomer is responsible for the desired therapeutic effect. Despite this potential, there are no published studies that identify this compound as a key intermediate or synthon in the synthesis of any known pharmaceutical compounds.

Role in Agrochemical Development

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often involves the synthesis and screening of novel molecular structures. The lipophilic nature of the alkyl portion of this compound, combined with the reactive hydroxyl group, could theoretically be exploited to create new active ingredients or to modify existing ones to improve their efficacy or environmental profile. Nevertheless, there is no available research to substantiate its role in the agrochemical sector.

Integration of this compound in Polymer and Material Science

The incorporation of small molecules into polymers can significantly alter the material's properties. The structure of this compound suggests potential applications in this field, though specific research is lacking.

Monomer or Co-Monomer in Polymer Synthesis

To act as a monomer or co-monomer, a molecule typically needs to have a polymerizable functional group, such as a double bond or two reactive functional groups that can participate in condensation polymerization. While the hydroxyl group of this compound could be functionalized to introduce a polymerizable moiety, there is no evidence in the scientific literature of it being used directly as a monomer or co-monomer in any polymerization reactions.

Development of Cross-linking Agents and Hydrogel Precursors

Cross-linking agents are crucial for creating network structures in polymers, leading to materials with enhanced mechanical strength and thermal stability. Hydrogels, a class of cross-linked polymer networks that can absorb large amounts of water, have numerous applications. For this compound to function as a cross-linking agent or a hydrogel precursor, it would need to possess at least two reactive sites capable of forming connections between polymer chains. As it only has one hydroxyl group, it would require significant chemical modification to serve this purpose. There is currently no research indicating its use in the development of cross-linking agents or hydrogels.

Modifiers for Polymer Properties and Additives

Branched C10 alcohols, such as isomers of this compound, serve as crucial precursors in the synthesis of polymer additives, particularly plasticizers. These additives are incorporated into polymer matrices to enhance flexibility, durability, and processability.

One of the most significant applications for analogous C10 alcohols is in the production of high-molecular-weight phthalate (B1215562) and adipate (B1204190) esters, which function as primary plasticizers for polyvinyl chloride (PVC). For instance, di(2-propylheptyl) phthalate (DPHP), derived from the C10 alcohol 2-propylheptan-1-ol, is a widely used plasticizer. wikipedia.orgnpc.com.tw DPHP is valued for its low volatility, excellent heat resistance, and weathering stability, making it suitable for demanding applications such as automotive interiors, wire and cable insulation, and outdoor materials like roofing membranes and tarpaulins. bayvillechemical.netbisleyinternational.com

The branched nature of the alcohol feedstock is critical to the performance of the resulting plasticizer. The alkyl chains disrupt the close packing of polymer chains, thereby increasing free volume and lowering the glass transition temperature of the polymer. This modification results in a more flexible material at room temperature. The properties of plasticizers derived from branched C10 alcohols are often compared to those of established plasticizers like di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP). wikipedia.org

Given its structure, this compound could be esterified with dicarboxylic acids like phthalic acid or adipic acid to produce novel plasticizers. The specific branching pattern of this compound would be expected to influence the final properties of the plasticizer, such as its efficiency, permanence, and low-temperature performance.

Table 1: Comparison of Properties for General-Purpose Phthalate Plasticizers (Illustrative)

PropertyDi(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Di(2-propylheptyl) phthalate (DPHP)
Alcohol Feedstock 2-Ethylhexanol (C8)Isononyl alcohol (C9)2-Propylheptanol (C10)
Molecular Weight 390.56 g/mol ~418.6 g/mol 446.7 g/mol
Volatility HigherLowerLower
Low-Temperature Flexibility GoodVery GoodExcellent
Weathering Resistance ModerateGoodExcellent

This table is for illustrative purposes and highlights general trends. Actual values can vary based on the specific isomer mixture and manufacturing process.

Beyond plasticizers, branched primary alcohols can also be used as lubricants and processing aids for various polymers, including polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). nbinno.com They can reduce friction and wear during processing and improve the surface finish of the final product. nbinno.com

Future Directions and Emerging Research Avenues for 2 Methyl 2 Propylhexan 1 Ol

Exploration of Novel Reaction Manifolds for 2-Methyl-2-propylhexan-1-OL

The steric hindrance around the primary alcohol group in this compound presents both challenges and opportunities for chemical synthesis. Future research is anticipated to focus on developing novel reaction manifolds that can efficiently transform this sterically congested alcohol into a variety of valuable derivatives.

One promising area of investigation is the development of new catalytic systems that can overcome the steric barriers inherent in molecules like this compound. This could involve the design of catalysts with specific geometric and electronic properties that allow for selective reactions at the hydroxyl group with minimal interference from the bulky alkyl groups. For instance, transition-metal-catalyzed cross-coupling reactions could be explored to form new carbon-carbon and carbon-heteroatom bonds, leading to a diverse range of functionalized products.

Another avenue of research lies in the exploration of unconventional activation methods. For example, photoredox catalysis, which utilizes visible light to generate highly reactive intermediates, could provide a mild and efficient way to functionalize sterically hindered alcohols. organic-chemistry.org This method has the potential to enable a range of transformations that are difficult to achieve using traditional thermal methods.

The development of novel synthetic routes to create ethers and esters from sterically hindered alcohols is also a key area for future research. acs.org These derivatives have a wide range of potential applications, from solvents and plasticizers to fragrances and pharmaceuticals. Research in this area could focus on the use of highly reactive electrophiles or the development of new coupling agents that can operate under mild conditions.

A comparative table of potential novel reaction manifolds for this compound is presented below.

Reaction TypePotential Catalyst/ReagentExpected Product ClassPotential Advantages
Cross-CouplingPalladium or Nickel complexes with tailored ligandsAlkylated or arylated derivativesFormation of new C-C or C-X bonds
Photoredox CatalysisOrganic dyes or metal complexesFunctionalized ethers, esters, or amidesMild reaction conditions, high selectivity
EtherificationDiaryliodonium saltsSterically hindered alkyl aryl ethersAccess to previously inaccessible ether structures acs.org
EsterificationActivated carboxylic acids, enzymatic catalysisBulky estersPotential for novel material properties

Development of Bio-Inspired Synthetic Routes for this compound

The increasing demand for sustainable and environmentally friendly chemical processes has spurred interest in the development of bio-inspired synthetic routes. For a chiral molecule like this compound, biocatalysis offers the potential for highly selective and efficient synthesis.

Future research in this area could focus on the identification and engineering of enzymes that can catalyze the synthesis of this compound and its derivatives. For instance, alcohol dehydrogenases (ADHs) could be engineered to reduce a corresponding sterically hindered ketone with high enantioselectivity. nih.gov Similarly, lipases and esterases could be employed for the kinetic resolution of racemic mixtures of this compound or its esters, providing access to enantiopure forms of the compound. researchgate.netresearchgate.net

The use of whole-cell biocatalysts, such as engineered microorganisms, is another promising approach. This could involve the design of artificial metabolic pathways that convert simple starting materials into this compound. This approach has the potential to be a cost-effective and sustainable method for the production of this and other complex alcohols.

A hypothetical bio-inspired synthetic pathway for (R)-2-Methyl-2-propylhexan-1-ol is outlined below.

StepReactionBiocatalystSubstrateProduct
1Ketone ReductionEngineered Ketoreductase (KRED)2-Methyl-2-propylhexan-2-one(R)-2-Methyl-2-propylhexan-1-ol
2Ester Hydrolysis (Resolution)LipaseRacemic 2-Methyl-2-propylhexan-1-yl acetate(R)-2-Methyl-2-propylhexan-1-ol and (S)-2-Methyl-2-propylhexan-1-yl acetate

Advanced Spectroscopic and In Situ Monitoring Techniques for Reactions Involving this compound

A deeper understanding of the reaction mechanisms and kinetics involving sterically hindered alcohols is crucial for the development of efficient and selective synthetic methods. Advanced spectroscopic techniques and in situ monitoring tools are expected to play a pivotal role in this endeavor.

Computational studies, such as Density Functional Theory (DFT) calculations, could also be used to model the reaction pathways and predict the reactivity of this compound. mdpi.comresearchgate.net These theoretical studies, in conjunction with experimental data from advanced spectroscopic techniques, would provide a comprehensive understanding of the chemical behavior of this unique molecule.

The table below summarizes some advanced analytical techniques and their potential applications in the study of this compound reactions.

TechniqueInformation GainedPotential Application
In Situ FTIR/RamanReal-time concentration of reactants, intermediates, and productsOptimization of reaction conditions, mechanistic studies
In Situ NMRDetailed structural information on reaction componentsIdentification of transient intermediates, elucidation of reaction pathways researchgate.net
DFT CalculationsEnergetics of reaction pathways, transition state structuresPrediction of reactivity and selectivity, catalyst design

Integration of this compound in Emerging Technologies (e.g., Nanoscience)

The unique properties of this compound, such as its branched structure and potential for derivatization, make it a candidate for integration into various emerging technologies.

In the field of nanoscience, for example, alcohols can play a crucial role in the synthesis and stabilization of nanoparticles. rsc.org The bulky nature of this compound could be exploited to control the size and morphology of nanoparticles during their synthesis. Furthermore, its derivatives could be used as capping agents to prevent agglomeration and enhance the dispersibility of nanoparticles in various media. The use of tertiary alcohols in the synthesis of inorganic materials has been shown to influence the properties of the resulting nanomaterials. cityu.edu.hk

The branched structure of this compound also suggests its potential use as a building block for the synthesis of novel polymers and surfactants. exxonmobilchemical.comexxonmobilchemical.com Its incorporation into polymer chains could lead to materials with enhanced thermal stability, improved solubility, and unique mechanical properties. Similarly, surfactants derived from this alcohol could exhibit superior wetting and emulsifying properties due to their branched hydrophobic tails.

The potential applications of this compound in emerging technologies are summarized in the table below.

Technology AreaPotential Role of this compoundDesired Property
NanoscienceCapping agent, solvent in nanoparticle synthesisControl of particle size and morphology, enhanced dispersibility nih.govresearchgate.net
Polymer ChemistryMonomer or additiveModified thermal and mechanical properties, improved solubility
Surfactant TechnologyHydrophobic component of surfactantsEnhanced wetting and emulsifying performance, low pour point exxonmobilchemical.com

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2-Methyl-2-propylhexan-1-OL, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves acid-catalyzed condensation or Grignard reactions. To optimize yield:

  • Use anhydrous conditions to minimize side reactions (e.g., ether formation).
  • Monitor reaction progress via gas chromatography (GC) to adjust stoichiometry or catalyst loading.
  • Purify via fractional distillation (boiling point ~180–190°C, estimated based on analogs like 2-Methyl-2-heptanol ).
    • Key Consideration : Trace water can hydrolyze intermediates; employ molecular sieves or drying tubes during reflux .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Compare 1^1H and 13^{13}C spectra with computational predictions (e.g., NIST Chemistry WebBook analogs ).
  • Mass spectrometry (MS) : Confirm molecular ion peak ([M+H]+^+) and fragmentation patterns.
  • Infrared (IR) spectroscopy : Identify O-H stretches (~3200–3600 cm1^{-1}) and C-O bonds (~1050–1250 cm1^{-1}).
    • Validation : Cross-reference with published data for structurally similar alcohols (e.g., 2-Methyl-1-pentanol ).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Exposure Control : Use fume hoods (face velocity ≥100 ft/min) and impervious gloves (e.g., nitrile) to prevent dermal contact .
  • Emergency Response : For spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity Mitigation : Monitor for respiratory irritation (H335 hazard) and ensure emergency eyewash stations are accessible .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Triangulation : Combine NMR, X-ray crystallography, and computational modeling (DFT) to validate ambiguous peaks .
  • Isotopic Labeling : Use deuterated solvents or 18^{18}O-labeled reagents to trace reaction pathways and assign spectral signals .
    • Case Study : Conflicting 13^{13}C shifts in branched alcohols may arise from steric effects; compare with tert-alcohol analogs .

Q. What experimental designs are suitable for studying the thermal stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., 150–200°C range for similar alcohols ).
  • pH-Dependent Kinetics : Use buffered solutions (pH 2–12) and monitor degradation via HPLC or UV-Vis spectroscopy.
  • Control Variables : Maintain inert atmospheres (N2_2) to isolate pH effects from oxidative degradation .

Q. How can computational models predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate activation energies for proposed reaction mechanisms (e.g., acid-catalyzed dehydration).
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic) on transition states.
  • Validation : Benchmark against experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies address low reproducibility in enantioselective synthesis routes for this compound?

  • Methodological Answer :

  • Chiral Catalysts : Screen organocatalysts (e.g., proline derivatives) or metal-ligand complexes for asymmetric induction.
  • Reaction Monitoring : Use in-situ Raman spectroscopy to detect intermediate chiral centers.
  • Statistical Design : Apply factorial experiments to optimize temperature, solvent polarity, and catalyst loading .

Data Interpretation & Validation

Q. How should researchers validate conflicting bioactivity data for this compound in pharmacological assays?

  • Methodological Answer :

  • Blind Replication : Repeat assays with independent batches to rule out batch variability.
  • Positive/Negative Controls : Include reference compounds (e.g., ibuprofen for COX inhibition studies).
  • Meta-Analysis : Compare results across multiple cell lines or animal models to identify context-dependent effects .

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